Kansuinin A
Overview
Description
Kansuinin A is a diterpenoid compound isolated from the roots of the traditional Chinese medicinal plant Euphorbia kansui. It is known for its antiviral and anticancer properties, making it a subject of interest in various scientific research fields .
Mechanism of Action
Target of Action
Kansuinin A, a diterpenoid compound isolated from Euphorbia kansui, primarily targets the Interleukin-6 (IL-6) pathway . IL-6 is a cytokine that plays a crucial role in immune response, inflammation, and hematopoiesis. It is also involved in the pathogenesis of various diseases, including cancer .
Mode of Action
This compound inhibits the activation of Signal Transducer and Activator of Transcription 3 (STAT3) induced by IL-6 . STAT3 is a transcription factor that is activated in response to various cytokines and growth factors. Once activated, it translocates to the nucleus where it influences the expression of various genes that regulate cell growth, survival, and differentiation .
Biochemical Pathways
This compound modulates the gut microbiota, leading to an increase in Lactobacillus and a decrease in Helicobacter . These changes in the gut microbiota are associated with alterations in carbohydrate and amino acid metabolism . The modulation of gut microbiota by this compound may contribute to its therapeutic effects, particularly in the context of malignant ascites .
Pharmacokinetics
Given its solubility in dmso , it is likely that this compound is well-absorbed and distributed in the body
Result of Action
This compound exhibits antiviral and anticancer activity . By inhibiting the activation of STAT3, this compound can suppress the proliferation of cancer cells . In addition, by modulating the gut microbiota, this compound can ameliorate conditions such as malignant ascites .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the composition of the gut microbiota, which can be affected by diet and other environmental factors, can influence the efficacy of this compound Additionally, the stability of this compound may be affected by factors such as pH and temperature
Biochemical Analysis
Biochemical Properties
The biochemical properties of Kansuinin A are not fully understood yet. It is known that this compound is one of the active components of E. kansui, which has been associated with a variety of biological activities, such as anti-inflammatory, antiallergic, anticancer, and antinematodal activities .
Cellular Effects
This compound has been found to have inhibitory effects on the proliferation of A549 (human lung cancer cells) and Hep-G2 (human liver cancer cells) . This suggests that this compound may influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Its antitumor activity suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of kansuinin A involves the extraction from Euphorbia kansui using ethyl acetate. The compound is then isolated using two-dimensional preparative high-performance liquid chromatography (HPLC) and real-time cell analysis (RTCA). This method ensures high purity and efficient separation of this compound along with other related compounds .
Industrial Production Methods
The use of advanced chromatographic techniques ensures the isolation of this compound in sufficient quantities for research and potential therapeutic applications .
Chemical Reactions Analysis
Types of Reactions
Kansuinin A undergoes various chemical reactions, including oxidation, hydrolysis, dehydration, and methylation. These reactions are essential for its biotransformation and activity modulation .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Dehydration: Typically involves heating under reduced pressure.
Methylation: Utilizes methylating agents like methyl iodide.
Major Products Formed
The major products formed from these reactions include metabolites with lower polarity, which are crucial for the compound’s biological activity .
Scientific Research Applications
Kansuinin A has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying diterpenoid synthesis and reactions.
Biology: Investigated for its role in modulating gut microbiota and related metabolic functions.
Medicine: Exhibits significant antiviral and anticancer activities, making it a potential candidate for drug development.
Industry: Utilized in the development of bioactive compounds and natural product libraries .
Comparison with Similar Compounds
Similar Compounds
Kansuiphorin C: Another diterpenoid from Euphorbia kansui with similar biological activities.
Kansuinin B, D, E, G: Related compounds isolated from the same plant, each with unique structural and biological properties.
Uniqueness
Kansuinin A is unique due to its specific inhibition of IL-6-induced Stat3 activation and its significant modulation of gut microbiota. These properties make it a valuable compound for further research and potential therapeutic applications .
Properties
IUPAC Name |
[(1R,2R,4S,5S,6R,7R,9S,10S,11S,13R,15S)-2,5,7,9,11-pentaacetyloxy-1-hydroxy-4,12,12,15-tetramethyl-8-methylidene-14-oxo-16-oxatricyclo[11.2.1.02,6]hexadecan-10-yl] benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H46O15/c1-17-16-36(51-24(8)42)26(28(17)46-20(4)38)29(47-21(5)39)18(2)30(48-22(6)40)31(50-34(44)25-14-12-11-13-15-25)33(49-23(7)41)35(9,10)32-27(43)19(3)37(36,45)52-32/h11-15,17,19,26,28-33,45H,2,16H2,1,3-10H3/t17-,19-,26+,28-,29-,30-,31+,32-,33+,36+,37+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKHCUWUNVKZFBM-ADCMAJNMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(C(C1OC(=O)C)C(C(=C)C(C(C(C(C3C(=O)C(C2(O3)O)C)(C)C)OC(=O)C)OC(=O)C4=CC=CC=C4)OC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@]2([C@H]([C@H]1OC(=O)C)[C@H](C(=C)[C@@H]([C@H]([C@H](C([C@@H]3C(=O)[C@@H]([C@]2(O3)O)C)(C)C)OC(=O)C)OC(=O)C4=CC=CC=C4)OC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H46O15 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30973298 | |
Record name | 1,3a,9,11,13-Pentakis(acetyloxy)-4-hydroxy-2,5,8,8-tetramethyl-12-methylidene-6-oxotetradecahydro-1H-4,7-epoxycyclopenta[12]annulen-10-yl benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30973298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
730.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57701-86-7 | |
Record name | Kansuinin A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057701867 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3a,9,11,13-Pentakis(acetyloxy)-4-hydroxy-2,5,8,8-tetramethyl-12-methylidene-6-oxotetradecahydro-1H-4,7-epoxycyclopenta[12]annulen-10-yl benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30973298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Kansuinin A is recognized for its ability to induce the production of nerve growth factor (NGF) in L-M cells [, ]. It achieves this by stimulating cyclooxygenase activity, leading to the production of prostaglandins D2 and E2, which are essential for NGF induction [, ].
A: Yes, Euphorbia kansui contains several jatrophane diterpenes, but their activities differ. For instance, Kansuinin E exhibits a specific survival effect on fibroblasts expressing TrkA, the high-affinity receptor for NGF, while Kansuinin D does not affect cell division [, ].
A: Research suggests that this compound is a more potent inducer of NGF production compared to other known inducers, such as ingenol triacetate []. While ingenol triacetate displays activity over a wider dose range, this compound exhibits the most potent activity [].
ANone: this compound possesses the molecular formula C37H46O12 and a molecular weight of 686.76 g/mol.
A: The structure of this compound has been elucidated through various spectroscopic analyses, including nuclear magnetic resonance (NMR) spectroscopy. This technique provides detailed information about the compound's structure, including the connectivity of atoms and the spatial arrangement of its molecular groups [, , , ].
A: While detailed pharmacokinetic data is limited, a study investigated the excretion profile of this compound in rats using a validated UFLC‐MS/MS method []. This research provides insights into the compound's elimination pathways but further studies are needed to understand its absorption, distribution, and metabolism.
A: While direct in vivo studies focusing on the NGF-inducing activity of this compound are limited, researchers have explored the effects of Hericium erinaceus, a mushroom known to contain hericenones (compounds that promote NGF synthesis), on NGF levels in mice. The study observed increased NGF mRNA expression in the hippocampus of mice fed with Hericium erinaceus []. This finding suggests the potential therapeutic benefit of NGF inducers and warrants further investigation into the in vivo effects of this compound.
A: A patent describes a method for the large-scale preparation of Kansuinin B, another jatrophane diterpene found in Euphorbia kansui []. This method utilizes a three-dimensional liquid chromatography technique with specific chromatographic columns and mobile phases. While this method focuses on Kansuinin B, it highlights the potential for developing similar techniques for the large-scale isolation and purification of this compound.
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